REACTION_CXSMILES
|
I.CNC(=N)SC.CNC.C(N1C[CH2:22][N:21]([C:24]2[N:28]([CH3:29])[C:27]([CH:30]=[O:31])=[CH:26][N:25]=2)[CH2:20]C1)C1C=CC=CC=1.C(N1C[CH2:43][N:42]([C:45]2[N:46]([CH3:52])[CH:47]=[C:48]([CH:50]=[O:51])[N:49]=2)[CH2:41]C1)C1C=CC=CC=1>>[CH3:20][N:21]([CH3:22])[C:24]1[N:28]([CH3:29])[C:27]([CH:30]=[O:31])=[CH:26][N:25]=1.[CH3:41][N:42]([CH3:43])[C:45]1[N:46]([CH3:52])[CH:47]=[C:48]([CH:50]=[O:51])[N:49]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I.CNC(SC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
2-(4-benzyl-piperazin-1-yl)-3-methyl-3H-imidazole-4-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=C(N1C)C=O
|
Name
|
2-(4-benzyl-piperazin-1-yl)-1-methyl-1H-imidazole-4-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C=1N(C=C(N1)C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NC=C(N1C)C=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1N(C=C(N1)C=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |